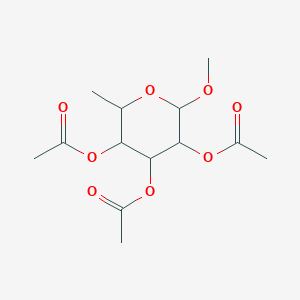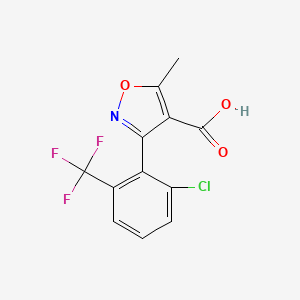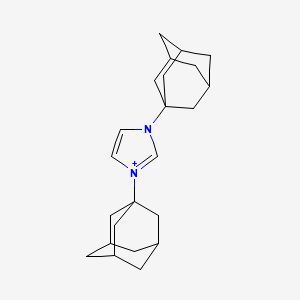
1-(2-Methoxyphenoxy)-3-methyl-2-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the registry number “MFCD11902791” is a chemical substance with unique properties and applications. This compound is often studied for its potential uses in various scientific fields, including chemistry, biology, and industry. Understanding its structure, preparation methods, and reactions is crucial for leveraging its full potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD11902791” involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD11902791” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale equipment to ensure consistent quality and yield. The industrial process may also include additional steps for quality control and safety.
化学反应分析
Types of Reactions
“MFCD11902791” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD11902791” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
“MFCD11902791” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in industrial processes, including the production of materials and chemicals.
作用机制
The mechanism of action of “MFCD11902791” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing its applications in medicine and biology.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
1-(2-methoxyphenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-9(2)10(13)8-15-12-7-5-4-6-11(12)14-3/h4-7,9-10H,8,13H2,1-3H3 |
InChI 键 |
MXPQLUKMJYCGBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(COC1=CC=CC=C1OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)

![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)


![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
